molecular formula C10H22N4O B13650344 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea

Cat. No.: B13650344
M. Wt: 214.31 g/mol
InChI Key: GNIVPUPLFCBUMM-UHFFFAOYSA-N
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Description

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea is an organic compound that features a piperidine ring, an aminoethyl group, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea typically involves the reaction of 1-(2-aminoethyl)piperidine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(2-Aminoethyl)piperidin-4-yl)ethanol
  • 1-(1-(2-Aminoethyl)piperidin-4-yl)methanol
  • 1-(1-(2-Aminoethyl)piperidin-4-yl)acetate

Uniqueness

1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylurea moiety differentiates it from other similar compounds, potentially offering unique reactivity and applications in various fields.

Properties

Molecular Formula

C10H22N4O

Molecular Weight

214.31 g/mol

IUPAC Name

1-[1-(2-aminoethyl)piperidin-4-yl]-3-ethylurea

InChI

InChI=1S/C10H22N4O/c1-2-12-10(15)13-9-3-6-14(7-4-9)8-5-11/h9H,2-8,11H2,1H3,(H2,12,13,15)

InChI Key

GNIVPUPLFCBUMM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CCN(CC1)CCN

Origin of Product

United States

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